For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to URB602: A Monoacylglycerol Lipase Inhibitor
Abstract
URB602, chemically identified as [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester, is a widely studied compound known for its inhibitory action on monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] By inhibiting MAGL, URB602 effectively increases the levels of endogenous 2-AG, making it a valuable pharmacological tool for investigating the physiological and pathological roles of the 2-AG signaling pathway.[1][3][4] This document provides a comprehensive technical overview of URB602, including its mechanism of action, quantitative inhibitory data, selectivity profile, detailed experimental protocols, and its effects on endocannabinoid signaling.
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a vast array of physiological processes. Its primary lipid signaling molecules are anandamide (AEA) and 2-arachidonoylglycerol (2-AG). While AEA is primarily degraded by fatty acid amide hydrolase (FAAH), 2-AG is hydrolyzed predominantly by monoacylglycerol lipase (MAGL).[4] The targeted inhibition of MAGL presents a therapeutic strategy to amplify 2-AG signaling for potential treatment of inflammatory, pain, and neurodegenerative disorders.[4][5]
URB602 was one of the first compounds identified as a selective MAGL inhibitor.[4][6] It has been instrumental in elucidating the functions of 2-AG by blocking its deactivation and amplifying its intrinsic actions.[1] Studies have demonstrated that URB602 can produce anti-inflammatory and anti-nociceptive effects in animal models, often mediated by cannabinoid receptors CB1 and CB2.[1][4]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | cyclohexyl N-(3-phenylphenyl)carbamate[7] |
| Synonyms | [1,1'-biphenyl]-3-yl-carbamic acid, cyclohexyl ester |
| CAS Number | 565460-15-3[7][8] |
| Molecular Formula | C₁₉H₂₁NO₂[7][8] |
| Molecular Weight | 295.4 g/mol [7][8] |
| Appearance | Crystalline solid[8] |
| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 10 mg/ml[8] |
Mechanism of Action
URB602 inhibits MAGL through a noncompetitive and partially reversible mechanism.[3][9] Unlike many carbamate-based inhibitors that act by irreversibly carbamoylating the catalytic serine of their target enzyme, structure-activity relationship (SAR) studies and dialysis experiments suggest that URB602 does not form a covalent bond with MAGL.[3][9] Instead, it is believed to bind to the enzyme in a manner that allosterically reduces its catalytic efficiency. The inhibition is rapid, and while some studies point to its partial reversibility, it is not considered a classic irreversible inhibitor.[3][6]
Quantitative Inhibitory Data
The potency of URB602 has been evaluated in various systems, with results showing some variability. This discrepancy may be attributed to differences in experimental conditions, such as the use of purified recombinant enzyme versus cell or tissue homogenates.
| Target Enzyme | System / Species | IC₅₀ Value | Reference |
| MAGL | Purified recombinant rat MGL | 223 ± 63 µM | [3][9] |
| MAGL | Recombinant MGL in HeLa cells | 81 ± 13 µM | [3] |
| MAGL | Rat brain cytosol (2-OG hydrolysis) | 25 µM | [10] |
| MAGL | Rat brain | 28 µM | [6] |
| FAAH | Rat brain membranes (AEA hydrolysis) | 17 µM | [10][11] |
| FAAH | - | > 100 µM | [8] |
Note: IC₅₀ is the half-maximal inhibitory concentration. 2-OG is 2-oleoylglycerol, a substrate used to measure MAGL activity.
Selectivity Profile
The selectivity of URB602 is a subject of debate in the scientific literature. Initial studies reported that URB602 selectively inhibits MAGL over FAAH, with in vivo microinjections increasing 2-AG levels without affecting AEA.[1][4] This functional selectivity has been observed in hippocampal slice cultures as well.[3][9][12]
However, other in vitro studies have challenged this selectivity, demonstrating that URB602 can inhibit both MAGL and FAAH with similar potencies (IC₅₀ values of 25 µM and 17 µM, respectively).[10][11] This lack of selectivity in certain in vitro assays suggests that the observed in vivo specificity might be due to other factors, such as differential enzyme accessibility or the lower level of inhibition required to elevate 2-AG compared to AEA.[10] Therefore, while URB602 is a useful tool, its potential for off-target effects on FAAH should be considered when interpreting results, especially at higher concentrations.[6][12]
Signaling Pathway and Experimental Workflow
Endocannabinoid Signaling Pathway Modulation by URB602
The following diagram illustrates the synthesis and degradation of 2-AG and the point of intervention for URB602. Inhibition of MAGL leads to an accumulation of 2-AG, enhancing its signaling through cannabinoid receptors (CB1 and CB2).
Caption: URB602 inhibits MAGL, preventing 2-AG degradation and enhancing endocannabinoid signaling.
Experimental Workflow for MAGL Inhibitor Evaluation
This diagram outlines a typical workflow for characterizing a novel MAGL inhibitor, from initial enzymatic assays to in vivo functional studies.
Caption: A logical workflow for the preclinical evaluation of a potential MAGL inhibitor like URB602.
Experimental Protocols
Protocol: In Vitro MAGL Activity Assay (Fluorometric)
This protocol is a representative method for measuring MAGL activity based on established techniques.[13][14]
Objective: To determine the rate of MAGL-catalyzed hydrolysis of a fluorogenic substrate and to assess the inhibitory potential of a test compound like URB602.
Materials:
-
Human recombinant MAGL or tissue homogenate (e.g., rat brain cytosol)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.2, containing 1 mM EDTA[15]
-
Fluorogenic Substrate: e.g., 4-Nitrophenylacetate (NPA) or a 2-AG analog like AA-HNA.
-
Test Inhibitor (URB602) dissolved in a suitable solvent (e.g., DMSO).
-
Positive Control: A known potent MAGL inhibitor (e.g., JZL184).
-
96-well black, flat-bottom microplate.
-
Fluorescence plate reader.
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor (URB602) and the positive control in the solvent. The final solvent concentration in the assay should not exceed 1-2% to avoid affecting enzyme activity.[15]
-
Enzyme and Inhibitor Incubation:
-
To each well, add 150 µL of Assay Buffer.
-
Add 10 µL of the diluted enzyme solution.
-
Add 10 µL of the test inhibitor dilution, positive control, or solvent (for vehicle control and 100% activity wells).
-
For background wells, add 160 µL of Assay Buffer and 10 µL of solvent (no enzyme).[15]
-
Incubate the plate for 30 minutes at room temperature to allow the inhibitor to interact with the enzyme.[13]
-
-
Initiation of Reaction: Add 10-20 µL of the fluorogenic substrate solution to all wells to start the reaction. The final substrate concentration should be near its Km value for MAGL.[15]
-
Measurement: Immediately place the plate in the reader and measure the increase in fluorescence (or absorbance for NPA) at appropriate excitation/emission wavelengths over a period of 10-30 minutes, taking readings at 1-minute intervals.[13][15]
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Determine the reaction rate (slope) for each concentration in the linear range of the reaction.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol: Measurement of Endocannabinoid Levels by LC-MS/MS
This protocol provides a general workflow for quantifying 2-AG and AEA in biological samples.
Objective: To measure the concentration of 2-AG and AEA in tissues or cells following treatment with URB602.
Materials:
-
Biological Sample (e.g., brain tissue, cultured cells).
-
Internal Standards: Deuterated 2-AG (d5-2-AG or d8-2-AG) and AEA (d4-AEA).[16]
-
Extraction Solvent: e.g., Acetonitrile or a 2:1:1 mixture of chloroform:methanol:Tris buffer.
-
LC-MS/MS system (Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer).
Procedure:
-
Sample Collection and Homogenization:
-
Rapidly collect the tissue or cell sample and immediately freeze it in liquid nitrogen to halt enzymatic activity.
-
Weigh the frozen sample and homogenize it in the cold extraction solvent containing the internal standards.
-
-
Lipid Extraction:
-
Perform a lipid extraction, for example, by adding chloroform and water to the homogenate, vortexing, and centrifuging to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
-
Sample Reconstitution and LC-MS/MS Analysis:
-
Reconstitute the dried lipid extract in a suitable mobile phase (e.g., methanol/water mixture).
-
Inject the sample into the LC-MS/MS system.
-
Liquid Chromatography (LC): Separate the analytes using a C18 reverse-phase column with a gradient elution.
-
Mass Spectrometry (MS/MS): Use electrospray ionization (ESI) in positive mode. Monitor the specific precursor-to-product ion transitions for each analyte and internal standard (Selected Reaction Monitoring - SRM).
-
-
Quantification:
-
Construct a calibration curve using known concentrations of authentic standards.
-
Calculate the concentration of 2-AG and AEA in the sample by comparing the peak area ratio of the analyte to its corresponding internal standard against the calibration curve.
-
Summary and Conclusion
URB602 is a foundational tool in the study of the endocannabinoid system. Its primary action is the inhibition of MAGL, which leads to elevated levels of 2-AG and subsequent enhancement of endocannabinoid signaling.[1][3] This activity has been linked to significant anti-inflammatory and anti-nociceptive effects in preclinical models.[1][17]
However, researchers and drug developers must be aware of its limitations. URB602 exhibits relatively modest potency, with IC₅₀ values in the micromolar range.[3][10] Furthermore, its selectivity for MAGL over FAAH is questionable, with several in vitro studies demonstrating comparable inhibition of both enzymes.[10][11] Despite this, its functional selectivity in certain biological systems makes it a valuable, albeit imperfect, probe for exploring the therapeutic potential of MAGL inhibition. Newer, more potent, and selective MAGL inhibitors have since been developed, but the foundational research conducted with URB602 was critical in validating MAGL as a viable therapeutic target.
References
- 1. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. URB602 - Wikipedia [en.wikipedia.org]
- 3. URB602 Inhibits Monoacylglycerol Lipase and Selectively Blocks 2-Arachidonoylglycerol Degradation in Intact Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of monoacylglycerol lipase as novel analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting degradation of 2-arachidonoylglycerol as a therapeutic strategy for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urb602 | C19H21NO2 | CID 10979337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. URB602 inhibits monoacylglycerol lipase and selectively blocks 2-arachidonoylglycerol degradation in intact brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lack of selectivity of URB602 for 2-oleoylglycerol compared to anandamide hydrolysis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. Characterization of monoacylglycerol lipase inhibition reveals differences in central and peripheral endocannabinoid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The inhibition of monoacylglycerol lipase by URB602 showed an anti-inflammatory and anti-nociceptive effect in a murine model of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
